Disodium folinate
Overview
Description
Disodium folinate, also known as leucovorin, is a medication primarily used in cancer treatment and as an antidote to folic acid antagonists. It is an active form of folic acid, specifically a diastereoisomer of 5-formyl tetrahydrofolic acid. This compound plays a critical role in enhancing the efficacy of certain chemotherapy drugs and protecting normal cells from damage .
Scientific Research Applications
Disodium folinate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer therapy, it is often administered in conjunction with methotrexate to mitigate the drug’s toxic effects on normal, healthy cells. It is also used in combination with the chemotherapy drug 5-fluorouracil to enhance the drug’s cytotoxicity against cancer cells .
Beyond its role in chemotherapy, this compound is used as an antidote to overdoses of folic acid antagonists. It is also employed in various biochemical assays and research studies to investigate folate metabolism and its effects on cellular processes .
Mechanism of Action
- By inhibiting TS, disodium folinate disrupts the production of dTMP, leading to reduced DNA synthesis and impaired tumor cell replication .
- When combined with 5-FU, this compound enhances the cytotoxic effects of 5-FU by increasing its incorporation into RNA and DNA. This synergistic interaction results in cell death and tumor regression .
- Downstream effects include decreased thymidine production, impaired DNA replication, and ultimately, inhibition of tumor growth .
- Impact on Bioavailability : this compound’s favorable pharmacokinetics allow for shorter treatment times and reduced catheter damage during administration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
The efficacy and safety of Disodium folinate have been widely examined in preclinical and clinical phase II studies in combination with various schedules of 5-FU and in several cancer types . Future research may focus on optimizing the use of this compound in combination therapies and exploring its potential applications in other therapeutic areas .
Biochemical Analysis
Biochemical Properties
Disodium folinate plays a significant role in biochemical reactions. It is associated with 5-fluorouracil (5-FU), a compound used in the treatment of various cancers . The simultaneous presence of folate with 5-FU persistently inhibits the thymidylate synthase (TS) catalytic activity, leading to a consistent slowdown of DNA synthesis and tumor cell replication .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing the anticancer activity of 5-FU . This results in a better clinical response compared with fluoropyrimidine alone and 5-FU bolus .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with 5-FU. It exerts its effects at the molecular level by persistently inhibiting the TS catalytic activity when present with 5-FU . This leads to a slowdown of DNA synthesis and tumor cell replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits predictable and linear pharmacokinetics across different dose ranges . It is well-tolerated, with the most common adverse events reported being mild redness at the injection site and neurological symptoms .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it’s worth noting that folinic acid, from which this compound is derived, has been studied in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway related to the action of 5-FU . It enhances the anticancer activity of 5-FU, leading to a slowdown of DNA synthesis and tumor cell replication .
Transport and Distribution
This compound and folate antagonists share the same membrane transport carrier and compete for transport into cells . This stimulates folate antagonist efflux .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of disodium folinate involves the exchange of positive ions with a sodium ion-exchange material. The process starts with an alkaline-earth metal salt of folinate as the raw material. This material undergoes ion exchange to obtain this compound. The solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be mild and controllable, making it easy to operate and requiring low equipment conditions. This method is beneficial for industrialized production and ensures the quality of the active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: Disodium folinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biological systems and its therapeutic applications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in the presence of reducing agents, this compound can be converted into its active form, tetrahydrofolate, which is crucial for DNA synthesis and repair .
Comparison with Similar Compounds
Disodium folinate is often compared with other folate analogs, such as calcium folinate (calcium leucovorin). Both compounds are used to counteract the toxic effects of folic acid antagonists and enhance the efficacy of chemotherapy drugs. this compound has higher solubility, allowing it to be safely mixed with 5-fluorouracil in a single pump without the risk of precipitation and catheter occlusion .
Other similar compounds include levoleucovorin, which is the enantiomerically active form of folinic acid. Levoleucovorin contains only the pharmacologically active levo-isomer, whereas commercially available leucovorin is a racemic mixture of both dextrorotary and levorotary isomers .
Conclusion
This compound is a versatile compound with significant applications in cancer therapy and scientific research. Its ability to enhance the efficacy of chemotherapy drugs and protect normal cells from damage makes it a valuable tool in medical treatments. Additionally, its unique properties and higher solubility compared to similar compounds highlight its importance in various therapeutic and research settings.
Properties
CAS No. |
163254-40-8 |
---|---|
Molecular Formula |
C20H21N7Na2O7 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
InChI Key |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levoleucovorin disodium; Disodium levofolinate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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